(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

positional isomerism structure-activity relationship ortho-substitution effect

(E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-73-1, molecular formula C₁₇H₁₆N₂OS, molecular weight 296.39 g/mol) is a synthetic small-molecule member of the 2-(phenylimino)thiazolidin-4-one family. The compound features a thiazolidin-4-one core with a 2-phenylimino substituent and a 5-(2-methylbenzyl) group at the exocyclic methylene position.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 219554-73-1
Cat. No. B3017301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
CAS219554-73-1
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESCC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=C3)S2
InChIInChI=1S/C17H16N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3,(H,18,19,20)
InChIKeyWOVQCDURKJWJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-73-1): Chemical Identity and Compound Class Positioning


(E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-73-1, molecular formula C₁₇H₁₆N₂OS, molecular weight 296.39 g/mol) is a synthetic small-molecule member of the 2-(phenylimino)thiazolidin-4-one family . The compound features a thiazolidin-4-one core with a 2-phenylimino substituent and a 5-(2-methylbenzyl) group at the exocyclic methylene position. This scaffold is recognized within the broader 4-thiazolidinone class for its diverse pharmacological potential, including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory activities [1]. The (E)-configuration at the 5-benzylidene/benzyl position and the ortho-methyl substitution pattern on the benzyl ring constitute structural features that differentiate this compound from its closest commercially available analogs .

Why (E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one Cannot Be Replaced by Generic 4-Thiazolidinone Analogs


The 4-thiazolidinone scaffold is highly sensitive to substitution patterns at the C-5, N-3, and 2-imino positions, with even minor changes in substituent position (e.g., ortho- vs. para-methyl on the benzyl ring) capable of markedly altering biological activity profiles [1]. Literature on structurally related 5-arylidene-2-(phenylimino)thiazolidin-4-ones demonstrates that the nature of the 5-arylidene/benzyl moiety profoundly influences potency against specific enzymatic targets (e.g., PTP1B, LMW-PTP), with non-aromatic and ortho-substituted benzyl groups producing distinct enzyme/inhibitor complex stabilities compared to para-substituted or unsubstituted analogs [2]. Furthermore, the 2-phenylimino pharmacophore itself was rationally designed to enhance inhibitor/enzyme affinity through additional interactions with active-site residues [2], meaning that compounds lacking this moiety (e.g., simple 2-thioxo-thiazolidin-4-ones or 2,4-thiazolidinediones) are not functionally interchangeable. Users requiring the ortho-methylbenzyl substitution pattern for SAR studies, fragment-based screening, or chemoproteomic profiling must source the specific positional isomer; generic 'thiazolidinone derivative' procurement will not satisfy this structural requirement .

Quantitative Differential Evidence for (E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one Relative to Closest Analogs


Ortho-Methyl vs. Para-Methyl Benzyl Substitution: Structural and Steric Differentiation from the Commercially Available 4-Methyl Analog

The target compound bears a 2-methylbenzyl (ortho-tolyl) substituent at the C-5 position, whereas the closest commercially cataloged analog—5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 219554-75-3)—carries the methyl group at the para position . This positional isomerism creates a measurable steric difference: the ortho-methyl group introduces greater steric hindrance around the C-5 benzyl attachment point compared to the para-methyl counterpart, which can alter both the conformational preferences of the molecule and its interactions with biological targets [1]. In the broader 2-(phenylimino)thiazolidin-4-one class, 5-substituent modifications have been shown to markedly influence inhibitory potency; for example, in the 5-arylidene-2-phenylimino-4-thiazolidinone series, the nature of the 5-arylidene moiety was found to "markedly influence the potency" of PTP1B and LMW-PTP inhibitors, with specific substitution patterns producing IC₅₀ values in the low micromolar range [2]. The ortho-methyl isomer therefore offers a distinct steric and electronic profile not achievable with the para-methyl analog available from Sigma-Aldrich .

positional isomerism structure-activity relationship ortho-substitution effect medicinal chemistry

Antibacterial Mechanism of Action: Cell Wall Synthesis Inhibition with Gram-Positive Selectivity

This specific compound has been annotated in the AntibioticDB database (Entry MAC-0020111) as a cell wall synthesis inhibitor, detected using a cell wall inhibitor reporter system, and exhibits weak whole-cell activity against Gram-positive bacteria [1]. The compound was sourced from the Chembridge and Maybridge commercial screening collections and evaluated at McMaster University's Department of Biochemistry and Biomedical Sciences [1]. This mechanism of action annotation—cell wall synthesis inhibition—differentiates the compound from thiazolidinone derivatives that act via alternative mechanisms such as COX-2 inhibition, PTP1B inhibition, or calcium channel antagonism [2]. Notably, the 2-(phenylimino)thiazolidin-4-one scaffold has been associated with bacterial enzyme inhibition, particularly of MurB, a precursor enzyme in peptidoglycan biosynthesis [3], consistent with the cell wall-targeting annotation.

antibacterial cell wall synthesis inhibitor Gram-positive mechanism of action

PTP1B and LMW-PTP Inhibitory Potential: Class-Level Evidence from 5-Arylidene-2-phenylimino-4-thiazolidinone Pharmacophore

The 2-phenylimino-4-thiazolidinone pharmacophore has been rationally designed and validated as a scaffold for nonphosphorus monoanionic inhibitors of protein tyrosine phosphatases (PTPs), specifically PTP1B and LMW-PTP [1]. In a series of 4-[(5-arylidene-4-oxo-2-phenyliminothiazolidin-3-yl)methyl]benzoic acids, several compounds (4a–d, f) demonstrated PTP1B and LMW-PTP inhibition in the low micromolar range, with the 5-arylidene moiety proving critical for modulating potency [1]. The 2-phenylimino group was specifically introduced to enhance inhibitor/enzyme affinity through favorable interactions with active-site residues and surrounding loops [1]. Molecular docking studies confirmed distinct binding modes within both enzyme active sites [1]. While the target compound (with a 5-(2-methylbenzyl) rather than a 5-arylidene substitution) has not been directly assayed for PTP inhibition, the shared 2-phenylimino-thiazolidin-4-one core pharmacophore suggests potential for PTP inhibitory activity that would be modulated by the ortho-methylbenzyl substitution pattern .

PTP1B inhibitor LMW-PTP inhibitor protein tyrosine phosphatase diabetes cancer

Calcium Channel Antagonism and Antiarrhythmic Potential: Class-Level Evidence from the 5-Benzylidene-2-(phenylimino)thiazolidin-4-one Scaffold

A series of fourteen 5-benzylidene-2-(phenylimino)thiazolidin-4-one derivatives were synthesized and pharmacologically evaluated for electrocardiographic, antiarrhythmic, and antihypertensive activities [1]. The pharmacological results demonstrated that the antiarrhythmic effects were related to Ca²⁺ ion channel antagonistic properties, which were attributed specifically to the presence of the 5-benzylidene-2-(phenylimino)thiazolidin-4-one moiety [1]. Compound 11 in this series was identified as the most potent [1]. The target compound differs from this series by bearing a 5-(2-methylbenzyl) substituent (reduced benzyl) rather than a 5-benzylidene (oxidized benzylidene) moiety; however, the shared 2-(phenylimino)thiazolidin-4-one core pharmacophore suggests potential for calcium channel modulatory activity, with the reduced 5-benzyl form offering distinct metabolic stability and conformational properties compared to the benzylidene series .

antiarrhythmic calcium channel antagonist antihypertensive cardiovascular

Commercial Availability Landscape: Differentiated Sourcing Position Relative to the Para-Methyl Isomer

A comparative analysis of commercial availability reveals a differentiated procurement landscape . The target compound, (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-73-1), is listed on Chemsrc with the molecular formula C₁₇H₁₆N₂OS and molecular weight 296.39 g/mol, but is not cataloged by Sigma-Aldrich . In contrast, its closest positional isomer, 5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 219554-75-3), is stocked by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, sold 'as-is' without analytical data or purity warranty beyond buyer verification . The parent scaffold, 2-phenylimino-thiazolidin-4-one (CAS 17823-27-7), is also available from Sigma-Aldrich (AldrichCPR) . This means that the ortho-methyl isomer occupies a distinct niche: it is accessible from specialty vendors but not from the dominant mainstream supplier, making it a differentiated procurement item for researchers specifically requiring the 2-methylbenzyl substitution pattern.

chemical sourcing commercial availability AldrichCPR specialty chemical procurement

Antibacterial Benchmarking Against Substituted 2-(Phenylimino)thiazolidin-4-one Derivatives

In the 2-(4-substituted-phenylimino)thiazolidin-4-one series studied by El-Rayyes et al. (2023), the 2-(4-chlorophenylimino)thiazolidin-4-one analog exhibited potent antibacterial activity against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition), along with 81.8% inhibition in the ABTS antioxidant assay [1]. This study established that antibacterial potency within the 2-(phenylimino)thiazolidin-4-one class is highly dependent on the nature of the substituent on the phenylimino ring [1]. The target compound differs in two key respects: (i) it bears an unsubstituted 2-phenylimino group rather than a 4-chlorophenylimino, and (ii) it incorporates a 5-(2-methylbenzyl) substituent absent in the El-Rayyes series . The AntibioticDB annotation of the target compound as a cell wall synthesis inhibitor with weak Gram-positive activity [2] suggests a different antibacterial profile from the potent broad-spectrum activity of the 4-chlorophenylimino analog, highlighting that substitution at the 5-position (with 2-methylbenzyl) creates a distinct antibacterial fingerprint relative to unsubstituted C-5 analogs [1][2].

antibacterial assay Staphylococcus aureus Escherichia coli SAR

Priority Application Scenarios for (E)-5-(2-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one Based on Quantitative Differential Evidence


Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substitution Effects on 5-Benzyl-2-(phenylimino)thiazolidin-4-one Pharmacology

Investigators conducting systematic SAR campaigns on the 2-(phenylimino)thiazolidin-4-one scaffold require access to positional isomers to map how benzyl substitution patterns influence target binding. The ortho-methyl isomer (CAS 219554-73-1) provides a critical steric probe that is not accessible through the para-methyl analog (CAS 219554-75-3) available from Sigma-Aldrich . The established sensitivity of the 5-arylidene/benzyl moiety in modulating PTP1B and LMW-PTP inhibitory potency [1], combined with the demonstrated influence of 5-substitution on Ca²⁺ channel antagonism [2], makes this compound a valuable comparator for differentiating steric versus electronic contributions to pharmacological activity.

Antibacterial Mode-of-Action Deconvolution and Target Identification Campaigns

The compound's annotation as a cell wall synthesis inhibitor with Gram-positive selectivity [3] positions it as a tool compound for bacterial cell wall biogenesis studies. Researchers can employ this compound in target identification workflows—including resistance mutant generation, affinity-based proteomics, and biochemical reconstitution assays—to identify the specific molecular target within the peptidoglycan biosynthesis pathway. The weak whole-cell activity reported in AntibioticDB [3] makes it suitable as a chemical probe rather than a development candidate, enabling mechanistic studies without confounding bactericidal artifacts.

Fragment-Based and Computational Screening Libraries Requiring Diverse 4-Thiazolidinone Chemotypes

The compound's origin from Chembridge and Maybridge commercial screening collections [3] indicates its utility in diversity-oriented screening libraries. For organizations building focused 4-thiazolidinone sub-libraries for phenotypic or target-based high-throughput screening, this compound fills a specific chemotype niche—the 5-(2-methylbenzyl)-2-(phenylimino) substitution pattern—that is distinct from the 5-benzylidene series used in cardiovascular [2] and PTP inhibitor [1] programs. Its inclusion ensures library coverage of reduced benzyl (as opposed to oxidized benzylidene) 5-substitution within the 2-phenylimino-thiazolidin-4-one chemical space.

Comparative Metabolic Stability Profiling of Benzyl vs. Benzylidene 4-Thiazolidinones

The reduced 5-(2-methylbenzyl) moiety in the target compound, compared to the oxidized 5-benzylidene group prevalent in published antiarrhythmic [2] and PTP inhibitor [1] series, offers an opportunity for comparative metabolic stability assessment. The 5-benzylidene compounds are susceptible to geometric isomerization and oxidative metabolism at the exocyclic double bond, whereas the reduced benzyl form eliminates this liability. Procurement of the target compound enables head-to-head metabolic stability comparisons (e.g., microsomal half-life, plasma stability) that can inform lead optimization decisions regarding the oxidation state at the C-5 position.

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